4-Morpholinobenzohydrazide
Overview
Description
4-Morpholinobenzohydrazide is an organic compound with the molecular formula C₁₁H₁₅N₃O₂ and a molecular weight of 221.26 g/mol It is characterized by the presence of a morpholine ring attached to a benzenecarbohydrazide moiety
Preparation Methods
The synthesis of 4-Morpholinobenzohydrazide typically involves the reaction of 4-nitrobenzoyl chloride with morpholine, followed by reduction and subsequent reaction with hydrazine hydrate. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the process .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
4-Morpholinobenzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, acidic or basic catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
4-Morpholinobenzohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is utilized in biochemical assays and as a reagent in the study of enzyme mechanisms.
Industry: It is employed in the production of specialty chemicals and as a precursor in the manufacture of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 4-Morpholinobenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression modulation, and metabolic regulation .
Comparison with Similar Compounds
4-Morpholinobenzohydrazide can be compared with other similar compounds, such as:
4-Morpholinobenzaldehyde: Similar in structure but lacks the hydrazide group, leading to different reactivity and applications.
4-Morpholinobenzoic acid: Contains a carboxylic acid group instead of the hydrazide, resulting in distinct chemical properties and uses.
4-Morpholinobenzonitrile:
The uniqueness of this compound lies in its specific functional groups, which confer unique reactivity and versatility in various chemical and biological contexts.
Properties
IUPAC Name |
4-morpholin-4-ylbenzohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c12-13-11(15)9-1-3-10(4-2-9)14-5-7-16-8-6-14/h1-4H,5-8,12H2,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYRBPURDTXBPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001281556 | |
Record name | 4-(4-Morpholinyl)benzoic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001281556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1135282-82-4 | |
Record name | 4-(4-Morpholinyl)benzoic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1135282-82-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Morpholinyl)benzoic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001281556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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